N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a 4-fluorophenyl group and linked via a sulfanyl bridge to an N-(2-ethylphenyl)acetamide moiety. Its molecular formula is C₂₁H₂₀FN₃O₂S, with a molecular weight of 405.46 g/mol.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-2-14-5-3-4-6-17(14)23-18(25)13-27-19-20(26)24(12-11-22-19)16-9-7-15(21)8-10-16/h3-12H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDKZFQDNCRINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on key variations in substituents, core scaffolds, and biological activities.
Structural Variations and Physicochemical Properties
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Dihydropyrazinone | 4-Fluorophenyl, 2-ethylphenyl | 405.46 | High lipophilicity due to fluorine and ethyl groups; potential for CNS penetration |
| N-(4-ethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Dihydropyrazinone | 3-Fluoro-4-methylphenyl, 4-ethylphenyl | 419.49 | Methyl group increases steric bulk; reduced solubility compared to target compound |
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Oxadiazole | Aralkyl/aryl groups, 4-fluorophenyl | ~380–420 | Oxadiazole core enhances metabolic stability; antibacterial activity reported |
| 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | Dihydropyrazinone | 3-Chloro-4-fluorophenyl, 2-fluorophenyl | 423.88 | Dual halogenation improves target affinity; explored in cancer models |
| 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide | Dihydropyrazinone | 4-Methoxyphenyl, 3,4-dimethoxyphenyl | 451.50 | Methoxy groups enhance solubility; neuroprotective effects observed in vitro |
Key Observations
Core Scaffold Influence: The dihydropyrazinone core in the target compound distinguishes it from oxadiazole or thienopyrimidine analogs, impacting binding pocket compatibility and metabolic stability .
Substituent Effects: Fluorine: Enhances lipophilicity and bioavailability in the target compound compared to methoxy-substituted analogs . Ethyl vs.
Biological Potency : Analogs with dual halogenation (e.g., 3-chloro-4-fluorophenyl) exhibit superior anticancer activity, suggesting halogen positioning is critical for efficacy .
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